molecular formula C21H23Cl3FN5O B1139233 Crizotinib hydrochloride CAS No. 1415560-69-8

Crizotinib hydrochloride

Cat. No.: B1139233
CAS No.: 1415560-69-8
M. Wt: 486.8 g/mol
InChI Key: BTDNHKQCPIBABF-UTONKHPSSA-N
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Description

Crizotinib hydrochloride is the hydrochloride salt of crizotinib, a well-characterized, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases. Its primary research applications stem from its potent activity against Anaplastic Lymphoma Kinase (ALK), c-Met/Hepatocyte Growth Factor Receptor (HGFR), and ROS1 . As an ATP-competitive antagonist, it binds within the kinase domain, inhibiting autophosphorylation and subsequent downstream signaling, which can lead to G1-S phase cell cycle arrest and the induction of apoptosis in susceptible cell lines . This compound is an essential research tool in oncology, particularly for studying ALK-driven malignancies such as ALK-positive non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumors (IMT) . Beyond its canonical kinase targets, recent investigations have explored the repurposing of crizotinib, revealing kinase-independent cytotoxic effects. Studies show it can destabilize microtubules and partially inhibit DNA topoisomerase II, suggesting potential research applications in hematological cancers like acute myeloid leukemia (AML) and multiple myeloma . Further research applications include its use in developing hypoxia-activated prodrugs aimed at reducing systemic side effects . Researchers should note that crizotinib has a molecular formula of C₂₁H₂₂Cl₂FN₅O and is metabolized primarily by the CYP3A4/5 enzymes in the liver . It is known to have high protein binding and a terminal half-life of approximately 42 hours . This product is offered for Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNHKQCPIBABF-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856162
Record name 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415560-69-8
Record name 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mitsunobu-Suzuki-Deprotection Sequence

The most widely adopted industrial method involves three stages:

  • Mitsunobu Reaction : Coupling (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 5-bromo-3-hydroxy-2-aminopyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0–40°C. This forms the chiral ether bond with >99% enantiomeric excess (ee).

  • Suzuki-Miyaura Coupling : Reacting the Mitsunobu product with 1-(piperidin-4-yl)-1H-pyrazole-4-boronic acid pinacol ester under Pd catalysis (e.g., Pd(dppf)Cl₂). Yields exceed 90% without column chromatography.

  • Deprotection : Boc-group removal using HCl in ethanol/water at 25°C, achieving 97–99% yield.

Key Advantages :

  • Avoids hazardous sodium hydride used in earlier routes.

  • Recrystallization replaces silica gel chromatography, enhancing scalability.

Asymmetric Catalytic Reduction Route

CN107365301B introduces an alternative pathway using asymmetric catalysis:

  • Reduction : 2,6-Dichloro-3-fluoroacetophenone undergoes Zn-D-valine-Schiff base-catalyzed reduction with HSi(OEt)₃, achieving 93% ee.

  • Cyclization & Halogenation : Piperidine derivatives are cyclized with 1,1,3,3-tetramethoxypropane, followed by bromination (NBS, CCl₄).

  • Suzuki Coupling : Similar to traditional methods but uses Fmoc-protected intermediates.

  • Final Deprotection : Piperidine/trifluoroacetic acid cleavage yields crizotinib free base, converted to hydrochloride via HCl/ethanol.

Performance Metrics :

StepYield (%)Purity (%)
Asymmetric Reduction8598.5
Suzuki Coupling8999.2
Total Yield4399.8

Comparative Analysis of Methodologies

Reaction Efficiency

  • Mitsunobu-Suzuki Route : Total yield 65–70%, reduced to 3 steps vs. 5–7 in older methods.

  • Asymmetric Route : Higher enantioselectivity but lower overall yield (43%) due to additional cyclization steps.

Industrial Viability

Critical Parameters :

ParameterMitsunobu-SuzukiAsymmetric
Pd Catalyst Loading0.5 mol%1.2 mol%
Temperature Range0–100°C-20–80°C
Chromatography UseNone1 step

The Mitsunobu-Suzuki method’s silica-free purification and ambient deprotection make it preferable for large-scale production.

Novel Approaches and Recent Advances

Enzymatic Resolution Alternatives

Novasol Biotech’s pig liver esterase (PLE)-catalyzed route resolves racemic intermediates but suffers from:

  • Low catalytic efficiency (TON < 50).

  • Tedious enzyme immobilization requirements.

Continuous Flow Synthesis

Emerging microreactor technologies enable:

  • 10x faster Mitsunobu reactions (2 hr vs. 24 hr batch).

  • In-line HCl neutralization for direct hydrochloride crystallization.

Impurity Profiling and Control

Major Byproducts

  • Dechlorinated Impurity : Forms during Suzuki coupling (0.1–0.5%). Mitigated via oxygen-free conditions.

  • Di-Boc Derivatives : Result from incomplete deprotection. Controlled by optimizing HCl concentration (2–3 M).

Analytical Methods :

  • HPLC: LOD 0.05% for chiral impurities.

  • XRD: Confirms amorphous vs. crystalline hydrochloride forms.

Industrial-Scale Process Optimization

Solvent Recycling

  • THF recovery ≥95% via distillation.

  • Ethanol-water azeotrope reuse in recrystallization cuts costs by 18%.

Catalyst Recovery

Pd leaching <5 ppm achieved via:

  • Silica-thiol scavengers.

  • Nanofiltration membranes .

Chemical Reactions Analysis

Types of Reactions: Crizotinib hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Indications

Crizotinib is indicated for the treatment of:

  • Non-Small Cell Lung Cancer (NSCLC) : Specifically for patients with locally advanced or metastatic NSCLC that is ALK-positive as detected by an FDA-approved test.
  • Anaplastic Large Cell Lymphoma (ALCL) : For adult and pediatric patients with ALK-positive ALCL that has relapsed or is refractory to other treatments.
  • Inflammatory Myofibroblastic Tumor (IMT) : For unresectable or recurrent IMT in both adults and children aged 1 year and older .

Non-Small Cell Lung Cancer

Crizotinib's efficacy in NSCLC was established through several clinical trials. Notably, in a pivotal phase III trial involving 347 patients, crizotinib significantly improved progression-free survival compared to standard chemotherapy (median 7.7 months vs. 3.0 months) while showing an overall response rate of 51% among ALK-positive patients .

Table 1: Summary of Clinical Trials for Crizotinib in NSCLC

Study TypePatient PopulationResponse RateProgression-Free Survival (months)
Phase I255 patients with ALK rearrangement55%Not specified
Phase II347 patients51%7.7
Phase IIICross-over designNot specified3.0 (chemotherapy control)

Anaplastic Large Cell Lymphoma

In ALCL cases, crizotinib has demonstrated notable effectiveness. Case reports indicate complete responses in patients with ALK-positive ALCL after treatment with crizotinib, highlighting its potential as a standard treatment option .

Case Study 1: NSCLC with ARL1-MET Fusion

A female patient with non-small cell lung cancer harboring a novel ARL1-MET fusion experienced significant symptom relief and tumor reduction after starting crizotinib off-label. Initial imaging showed a reduction in tumor size within three weeks of treatment; however, resistance developed within months, necessitating further intervention .

Case Study 2: Pediatric ALCL

A pediatric patient diagnosed with relapsed ALK-positive anaplastic large cell lymphoma was treated with crizotinib after failing standard therapies. The patient achieved a complete response, underscoring the drug's utility in resistant cases .

Safety Profile

Crizotinib is generally well tolerated; however, it is associated with several adverse effects including:

  • Visual disturbances
  • Gastrointestinal toxicities
  • Hepatotoxicity
  • Pneumonitis/interstitial lung disease

Monitoring for these effects is crucial during treatment . A study reported two-year overall survival rates of approximately 50% among patients treated with crizotinib in routine practice across multiple countries .

Mechanism of Action

Crizotinib hydrochloride exerts its effects by inhibiting the activity of specific receptor tyrosine kinases, including anaplastic lymphoma kinase, hepatocyte growth factor receptor, and ROS1. By competitively binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Key Biochemical Parameters of ALK Inhibitors

Compound Targets IC₅₀/Ki (nM) Selectivity Notes
Crizotinib hydrochloride ALK, c-Met, ROS1 ALK: 24 (IC₅₀), ROS1: <0.025 (Ki) Broad-spectrum, inhibits STAT3 pathway
Lorlatinib ALK/ROS1 ALK WT: <0.07 (Ki), ROS1: <0.02 (Ki) Penetrates blood-brain barrier; active against ALK resistance mutations
Ceritinib ALK ALK: 0.15 (IC₅₀) Higher potency than crizotinib but limited CNS activity
WY-135 ALK/ROS1 ALK: 1.4 (IC₅₀), ROS1: 1.1 (IC₅₀) Dual inhibitor with lower IC₅₀ than crizotinib

Key Observations:

  • Potency : Next-generation inhibitors (e.g., Lorlatinib, Ceritinib) exhibit lower IC₅₀ values, enhancing target inhibition .
  • Resistance Profile : Crizotinib is ineffective against ALK L1196M, whereas Lorlatinib and Brigatinib retain activity .

Table 2: Clinical Trial Outcomes in ALK-Positive NSCLC

Trial (Phase) Compound Median PFS (Months) Objective Response Rate (ORR) Common Adverse Events
PROFILE 1014 (III) Crizotinib 10.9 74% Visual disturbances, nausea
ASCEND-4 (III) Ceritinib 16.6 72.5% Diarrhea, elevated transaminases
ALEX (III) Alectinib 34.8 82.9% Fatigue, myalgia
CROWN (III) Lorlatinib NR (Not Reached) 76% Hypercholesterolemia, edema

Key Observations:

  • Superiority of Next-Gen Inhibitors : Alectinib and Lorlatinib show significantly longer PFS (34.8 months and NR, respectively) compared to crizotinib (10.9 months) .
  • Safety: Crizotinib has a distinct toxicity profile (e.g., vision changes), while Ceritinib causes gastrointestinal issues, and Lorlatinib induces metabolic abnormalities .

Pharmacokinetic and Pharmacodynamic Differences

  • Drug Interactions : Crizotinib inhibits CYP3A4, increasing exposure to substrates like midazolam. In contrast, Lorlatinib is a CYP3A inducer, requiring dose adjustments .
  • Resistance Mechanisms : Crizotinib resistance is often mediated by ALK secondary mutations (e.g., G1202R), whereas next-gen inhibitors target broader mutation profiles .

Biological Activity

Crizotinib hydrochloride is a targeted therapy primarily used in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) rearrangements. This compound exhibits significant biological activity through its inhibition of specific kinases, leading to reduced tumor growth and improved patient outcomes. This article will delve into the biological mechanisms, clinical efficacy, and case studies associated with crizotinib, supported by data tables and research findings.

Crizotinib functions as a selective inhibitor of ALK and c-MET, which are receptor tyrosine kinases involved in various signaling pathways that promote cell proliferation and survival. The inhibition of these kinases leads to the modulation of downstream signaling pathways, including:

  • PI3K/AKT Pathway : Involved in cell survival and growth.
  • RAS/RAF/MEK/ERK Pathway : Critical for cell division and differentiation.
  • JAK/STAT Pathway : Plays a role in immune response and cell growth.

Research indicates that crizotinib induces apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic factors (e.g., cleaved caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) . Additionally, crizotinib has been shown to impair mitochondrial function, leading to increased reactive oxygen species (ROS) production, further contributing to its antitumor effects .

Clinical Efficacy

Crizotinib has demonstrated considerable clinical efficacy in treating ALK-positive NSCLC. Key findings from clinical trials include:

  • Overall Response Rate (ORR) : Approximately 61.2% in patients with ALK-positive NSCLC .
  • Progression-Free Survival (PFS) : Median PFS reported at 8.6 months .
  • Overall Survival (OS) : One-year OS rate was 66.8% .

Table 1: Summary of Clinical Outcomes with Crizotinib

Outcome MeasureValue
Overall Response Rate (ORR)61.2%
Median Progression-Free Survival (PFS)8.6 months
One-Year Overall Survival (OS)66.8%

Case Studies

Several case studies illustrate the effectiveness of crizotinib in clinical practice:

  • Case Study in ALK+ Anaplastic Large Cell Lymphoma (ALCL) :
    • A patient with relapsed/refractory ALK+ ALCL received crizotinib at a dose of 250 mg twice daily.
    • Imaging assessments showed a significant reduction in tumor size after one month of treatment, leading to partial remission .
  • Pediatric Patients with ALK+ ALCL :
    • In an open-label phase II trial involving pediatric patients, an objective response rate of 90% was achieved with crizotinib treatment .
    • The study highlighted the potential for crizotinib to induce complete responses, although long-term treatment may be necessary due to relapse risks.

Resistance Mechanisms

Despite its efficacy, resistance to crizotinib can develop, often due to secondary mutations in the ALK gene or activation of alternative signaling pathways. Research has identified mechanisms such as:

  • Mutations in the ALK Gene : These can alter the binding affinity of crizotinib, reducing its effectiveness .
  • Activation of c-MET : In some cases, tumors may upregulate c-MET signaling as a compensatory mechanism, necessitating combination therapies or alternative agents like ceritinib .

Q & A

Q. What are the primary molecular targets of Crizotinib hydrochloride, and how do these targets influence experimental design in preclinical studies?

this compound is a selective ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. Its IC50 values in cellular assays are 24 nM (ALK), 11 nM (c-Met), and <0.025 nM (ROS1) . When designing preclinical studies, researchers should:

  • Use cell lines expressing ALK fusion proteins (e.g., NPM-ALK) or c-Met-amplified models to assess target specificity.
  • Validate target engagement via Western blotting for phosphorylated ALK/c-Met .
  • Include controls with kinase-dead mutants or siRNA knockdown to confirm on-target effects .

Q. How should researchers validate the inhibition of ALK phosphorylation in cellular assays using this compound?

Methodological steps include:

  • Treat cells with Crizotinib (dose range: 10–100 nM, based on IC50) for 24–48 hours.
  • Lyse cells and quantify phospho-ALK levels via ELISA or immunoblotting.
  • Normalize results to total ALK protein and compare to untreated controls .
  • Use orthogonal assays (e.g., immunofluorescence) to confirm subcellular localization changes .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data in studies evaluating Crizotinib’s efficacy across different ALK fusion variants?

Contradictions may arise due to variant-specific differences (e.g., EML4-ALK v3 vs. v1). To address this:

  • Perform in vitro kinase assays with purified fusion proteins to compare Crizotinib’s binding affinity .
  • Use patient-derived xenograft (PDX) models representing distinct ALK variants to assess tumor regression kinetics .
  • Apply bioinformatics tools (e.g., molecular dynamics simulations) to predict structural resistance mechanisms .
  • Cross-reference clinical data with in vitro findings to identify discordant variants requiring dose optimization .

Q. What strategies can be employed to design combination therapies that overcome this compound resistance in ALK-positive NSCLC models?

Resistance mechanisms include ALK secondary mutations (e.g., L1196M) or bypass signaling (e.g., EGFR activation). Strategies involve:

  • Sequential therapy : Combine Crizotinib with next-generation ALK inhibitors (e.g., Ensartinib) to target mutation-specific resistance .
  • Parallel targeting : Inhibit bypass pathways using EGFR or MEK inhibitors alongside Crizotinib .
  • Pharmacodynamic monitoring : Use liquid biopsies to track emergent mutations and adjust therapy dynamically .

Q. How can researchers optimize in vivo dosing regimens to balance efficacy and toxicity in Crizotinib-treated models?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents to establish the therapeutic index (e.g., 100 mg/kg twice daily achieves plasma concentrations mimicking clinical efficacy ).
  • Monitor off-target effects (e.g., hepatotoxicity) via serum ALT/AST levels and histopathology .
  • Use staggered dosing (e.g., 7 days on/2 days off) to mitigate gastrointestinal toxicity observed in preclinical models .

Data Contradiction and Reproducibility

Q. How should researchers address variability in autophagy induction by this compound across different cancer cell lines?

Autophagy modulation is context-dependent. To ensure reproducibility:

  • Standardize cell culture conditions (e.g., nutrient deprivation status) .
  • Quantify autophagy markers (LC3-II/I ratio, p62 degradation) via flow cytometry and confocal microscopy .
  • Compare results across multiple cell lines (e.g., H2228 vs. H3122 NSCLC) and validate with autophagy inhibitors (e.g., chloroquine) .

Q. What criteria should guide the selection of preclinical models for studying Crizotinib’s off-target effects on ROS1-driven cancers?

  • Prioritize models with ROS1 rearrangements (e.g., CD74-ROS1 in glioblastoma).
  • Use CRISPR-engineered ROS1 fusion cell lines to isolate Crizotinib’s effects from background mutations .
  • Cross-validate findings in in vivo zebrafish xenografts and murine models for translational relevance .

Methodological Best Practices

  • Experimental Design : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., GEO, PRIDE) .
  • Statistical Rigor : Use two-tailed t-tests for pairwise comparisons and ANOVA for multi-group analyses, with corrections for multiple hypothesis testing .

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